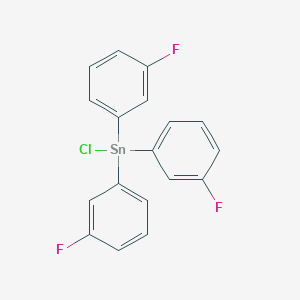
Chlorotris(3-fluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(3-fluorophenyl)stannane: is an organotin compound with the chemical formula Sn(C_6H_4F)_3Cl. It is a derivative of stannane, where three of the hydrogen atoms are replaced by 3-fluorophenyl groups and one by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotris(3-fluorophenyl)stannane can be synthesized through a stannylation reaction. One common method involves the reaction of tin tetrachloride (SnCl_4) with 3-fluorophenylmagnesium bromide (C_6H_4FMgBr) in an anhydrous solvent such as diethyl ether. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Chlorotris(3-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides or aryl halides, typically in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted organotin compounds.
Oxidation Reactions: Organotin oxides or other oxidized derivatives.
Coupling Reactions: Biaryl compounds or other coupled products
Scientific Research Applications
Chlorotris(3-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in drug development and as diagnostic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of chlorotris(3-fluorophenyl)stannane involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central coordination site, facilitating the formation of new bonds through nucleophilic substitution or oxidative addition. In biological systems, organotin compounds can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Chlorotris(phenyl)stannane: Similar structure but without the fluorine atoms.
Chlorotris(4-fluorophenyl)stannane: Similar structure with fluorine atoms in the para position.
Chlorotris(2-fluorophenyl)stannane: Similar structure with fluorine atoms in the ortho position.
Uniqueness: Chlorotris(3-fluorophenyl)stannane is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other organotin compounds .
Properties
CAS No. |
62942-33-0 |
|---|---|
Molecular Formula |
C18H12ClF3Sn |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
chloro-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*1-2,4-5H;1H;/q;;;;+1/p-1 |
InChI Key |
OHJLCWUCBDIGHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















